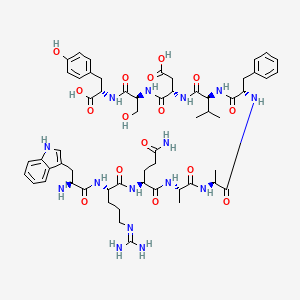
181427-66-7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the Chemical Abstracts Service (CAS) number 181427-66-7 is known as β-Amyloid (10-35), amide. This compound is a polypeptide consisting of 26 amino acids, specifically residues 10-35 of the β-Amyloid peptide. It is a primary component of the amyloid plaques found in Alzheimer’s disease .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
β-Amyloid (10-35), amide is synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino group during the synthesis .
Industrial Production Methods
Industrial production of β-Amyloid (10-35), amide follows similar SPPS protocols but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The synthesized peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
β-Amyloid (10-35), amide primarily undergoes peptide bond formation and cleavage reactions. It can also participate in aggregation reactions, forming fibrils that are characteristic of amyloid plaques in Alzheimer’s disease .
Common Reagents and Conditions
Peptide Bond Formation: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are commonly used in SPPS.
Cleavage from Resin: Trifluoroacetic acid (TFA) is used to cleave the peptide from the resin and remove protecting groups.
Aggregation: Conditions such as pH, ionic strength, and peptide concentration are carefully controlled to promote fibril formation.
Major Products
The major product of these reactions is the β-Amyloid (10-35), amide peptide itself. During aggregation, the peptide forms fibrils that are morphologically similar to those found in Alzheimer’s disease .
Wissenschaftliche Forschungsanwendungen
β-Amyloid (10-35), amide is extensively used in scientific research, particularly in studies related to Alzheimer’s disease. Its applications include:
Chemistry: Used as a model peptide to study peptide synthesis and aggregation.
Biology: Investigated for its role in amyloid plaque formation and neurotoxicity.
Medicine: Utilized in the development of therapeutic strategies targeting amyloid plaques in Alzheimer’s disease.
Industry: Employed in the production of diagnostic tools and research reagents
Wirkmechanismus
β-Amyloid (10-35), amide exerts its effects by forming fibrillar aggregates that are toxic to neurons. The peptide incorporates the core region of the full-length β-Amyloid peptide, which is crucial for fibril formation. These fibrils disrupt cellular function by interacting with cell membranes, leading to oxidative stress, inflammation, and ultimately cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
β-Amyloid (1-42): A longer peptide that includes residues 1-42 of the β-Amyloid peptide. It is also a major component of amyloid plaques but is more prone to forming amorphous aggregates.
β-Amyloid (25-35): A shorter peptide that includes residues 25-35 of the β-Amyloid peptide. .
Uniqueness
β-Amyloid (10-35), amide is unique because it retains the ability to form fibrils similar to the full-length peptide while being more manageable in experimental settings. Its defined sequence and aggregation properties make it an ideal model for studying amyloid formation and developing inhibitors of fibrillogenesis .
Eigenschaften
CAS-Nummer |
181427-66-7 |
|---|---|
Molekularformel |
C₁₃₃H₂₀₅N₃₅O₃₆S |
Molekulargewicht |
2902.33 |
Sequenz |
One Letter Code: YEVHHQKLVFFAEDVGSNKGAIIGLM-NH2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[Glu27]-PKC (19-36)](/img/structure/B612418.png)





